MRL-436 Binding Site Does Not Overlap the Rifampin-Binding Site on RNA Polymerase
In competition affinity-selection mass spectrometry (AS-MS) experiments, the application of increasing concentrations of MRL-436 did not displace a fixed concentration of rifampin from E. coli RNAP, and the reciprocal experiment showed that rifampin did not displace MRL-436 [1]. This directly establishes that the two inhibitors have distinct, non-overlapping binding sites on the enzyme [1].
| Evidence Dimension | Binding Site Overlap on E. coli RNA Polymerase |
|---|---|
| Target Compound Data | No competition observed; binding site differs from rifampin |
| Comparator Or Baseline | Rifampin; no competition observed with MRL-436 |
| Quantified Difference | Non-overlapping binding sites (qualitative by AS-MS) |
| Conditions | E. coli RNAP core enzyme; AS-MS competition binding assay |
Why This Matters
This orthogonality allows for co-administration studies without competitive interference and validates MRL-436 as a chemical probe for a novel allosteric site on RNAP.
- [1] Walker SS, et al. Affinity Selection-Mass Spectrometry Identifies a Novel Antibacterial RNA Polymerase Inhibitor. ACS Chem Biol. 2017;12(5):1346–1352. doi: 10.1021/acschembio.6b01133. View Source
